1-(2,4-dichlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
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Overview
Description
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-oxaspiro[55]undecane-3,5-dione is a spiro compound characterized by its unique structure, which includes a spiro linkage between a cyclohexanone ring and a pyrimidine-trione ring
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves a double-Michael addition reaction. This method is robust and provides excellent yield and regioselectivity. The reaction conditions often include the use of polar solvents and specific catalysts to facilitate the formation of the spiro linkage .
Chemical Reactions Analysis
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and as a catalyst in organic reactions.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to interact with enzymes and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can be compared with other spiro compounds such as:
7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone: This compound also features a spiro linkage and exhibits similar biological activities.
1,3-dioxane-1,3-dithiane spiranes: These compounds have different heterocyclic rings but share the spiro structure, making them useful in similar applications
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-17(2)15(21)18(8-4-3-5-9-18)14(23-16(17)22)12-7-6-11(19)10-13(12)20/h6-7,10,14H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPUUIBOPONOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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